1-Iodopropane, also known as n-propyl iodide, is an organic compound with the molecular formula . It is a colorless to light yellow liquid that is flammable and has a characteristic odor. The compound has a boiling point of approximately 102.4 °C and a melting point of -101.4 °C, making it a volatile substance at room temperature. Its density is reported to be around 1.743 g/mL at 25 °C, which indicates that it is denser than water. 1-Iodopropane is miscible with organic solvents like ethanol and ether but has limited solubility in water, dissolving only about 0.11 g in 100 g of water at 20 °C .
1-Iodopropane primarily undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Some notable reactions include:
These reactions are essential for its utility in organic synthesis and the production of various chemical intermediates .
The biological activity of 1-iodopropane has been studied primarily in terms of its toxicity and potential effects on human health. It is classified as harmful if inhaled and can irritate the eyes, skin, and respiratory system. Acute toxicity studies have shown that the compound has an LD50 value of approximately 650 mg/kg in rats when administered intraperitoneally . Long-term exposure may pose risks to aquatic organisms, indicating potential environmental concerns as well .
1-Iodopropane can be synthesized through several methods:
Interaction studies involving 1-iodopropane have primarily focused on its adsorption behavior on metal surfaces such as copper. Research indicates that it can form stable complexes on metal surfaces, which may influence its reactivity and decomposition pathways. Studies have shown that thermal decomposition occurs under ultrahigh vacuum conditions, leading to interesting findings regarding its bonding characteristics and potential applications in catalysis .
Several compounds share structural similarities with 1-iodopropane, including:
Compound Name | Molecular Formula | Key Properties |
---|---|---|
1-Bromopropane | C3H7Br | Similar reactivity but generally less toxic than iodine derivatives. |
1-Chloropropane | C3H7Cl | More polar than iodides; used as a solvent and intermediate. |
2-Iodopropane | C3H7I | Isomeric form; different reactivity patterns due to position of iodine. |
Uniqueness: The key uniqueness of 1-iodopropane lies in its higher reactivity compared to other halogenated propanes due to the weaker carbon-iodine bond, making it more suitable for nucleophilic substitution reactions. Additionally, its biological activity profile indicates significant toxicity compared to brominated or chlorinated analogs, which may be less harmful .
The infrared spectroscopic profile of 1-iodopropane exhibits characteristic absorption patterns that provide definitive structural identification and vibrational mode assignment. The compound displays typical alkyl halide spectral features with specific diagnostic bands that reflect the molecular framework and carbon-iodine bond characteristics [1] [2].
The aliphatic carbon-hydrogen stretching vibrations appear in the region between 2930-2960 cm⁻¹, consistent with the saturated hydrocarbon framework of the propyl chain [1]. These bands correspond to the symmetric and antisymmetric stretching modes of the methyl and methylene groups within the molecular structure. The carbon-carbon skeletal stretching vibrations manifest in the 1400-1450 cm⁻¹ region, providing evidence of the propane backbone connectivity [1] [2].
The most diagnostically significant absorption band occurs in the lower frequency region between 500-600 cm⁻¹, attributed to the carbon-iodine stretching vibration [1] [2]. This band position reflects the relatively weak nature of the carbon-iodine bond compared to other carbon-halogen bonds, with the low frequency arising from the substantial mass of the iodine atom and the increased bond length characteristic of carbon-iodine interactions.
The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands that collectively provide a unique spectroscopic signature for 1-iodopropane identification [1]. The compound exhibits characteristic deformation modes and skeletal vibrations that distinguish it from isomeric and related halogenated compounds.
Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and structural connectivity of 1-iodopropane through both proton and carbon-13 analyses. The proton nuclear magnetic resonance spectrum reveals three distinct chemical environments corresponding to the three different carbon positions within the molecular framework [3] [4].
The terminal methyl group (carbon-3) protons resonate at 0.99 parts per million as a characteristic triplet pattern, reflecting the coupling interaction with the adjacent methylene protons [3] [4]. This chemical shift position indicates a relatively shielded environment typical of primary carbon-attached protons with minimal deshielding from the distant iodine substituent.
The central methylene group (carbon-2) protons exhibit a more complex splitting pattern, appearing as a sextet at 1.84 parts per million [5] [4]. This multiplicity arises from the coupling interactions with both the terminal methyl protons and the iodine-bearing methylene protons, creating the characteristic six-line pattern predicted by the n+1 rule for coupling with five equivalent neighboring protons.
The iodine-bearing methylene protons (carbon-1) resonate at 3.18 parts per million as a triplet, demonstrating significant deshielding due to the electron-withdrawing effect of the iodine substituent [3] [4]. This downfield chemical shift reflects the partial positive character induced on the carbon atom by the electronegativity difference between carbon and iodine.
Carbon-13 nuclear magnetic resonance analysis reveals three distinct carbon environments with chemical shifts that correlate with their electronic environments [3] [6]. The iodine-bearing carbon (carbon-1) appears at 9.6 parts per million, representing an unusual upfield position that reflects the significant shielding effect of iodine's electron density [3] [6]. The central carbon (carbon-2) resonates at 26.9 parts per million, while the terminal methyl carbon (carbon-3) appears at 15.3 parts per million [3] [6].
Mass spectrometric analysis of 1-iodopropane provides detailed fragmentation patterns that enable molecular identification and structural elucidation. The molecular ion peak appears at mass-to-charge ratio 170, corresponding to the intact molecular formula C₃H₇I, with a relative intensity of 23.3 percent [7] [8].
The fragmentation pattern exhibits a base peak at mass-to-charge ratio 43, representing the propyl cation (C₃H₇⁺) formed through loss of the iodine atom [7] [8]. This fragmentation pathway reflects the relatively weak carbon-iodine bond, which undergoes facile cleavage under electron impact conditions. Additional significant fragments appear at mass-to-charge ratios 127, 41, 39, and 27, corresponding to various molecular rearrangement and bond cleavage processes [7] [8].
The presence of the iodine-containing fragment at mass-to-charge ratio 127 (I⁺) confirms the iodine substituent, while the fragments at lower mass values represent various hydrocarbon cations formed through carbon-carbon bond cleavage and hydrogen rearrangement processes. The fragmentation pattern provides a characteristic fingerprint that distinguishes 1-iodopropane from other halogenated propane derivatives and structural isomers.
The thermodynamic properties of 1-iodopropane reflect the molecular interactions and intermolecular forces that govern phase transitions and volatility characteristics. The compound exhibits a melting point of -101.4 degrees Celsius and a boiling point of 102.4 degrees Celsius under standard atmospheric pressure conditions [9] [10].
The relatively low melting point indicates weak intermolecular forces in the solid state, primarily consisting of van der Waals interactions between the molecular units. The substantial temperature range between melting and boiling points reflects the liquid-phase stability under ambient conditions, making 1-iodopropane a room-temperature liquid with moderate volatility.
The vapor pressure at 25 degrees Celsius measures 43.1 millimeters of mercury, indicating significant volatility that facilitates handling and reaction processes [9] [11]. This vapor pressure value reflects the balance between intermolecular attractive forces and thermal energy, with the relatively high volatility arising from the moderate molecular weight and limited hydrogen bonding capability.
The density at 25 degrees Celsius measures 1.743 grams per milliliter, substantially higher than water and most organic solvents due to the presence of the heavy iodine atom [9] [10]. This high density reflects the contribution of iodine's atomic mass to the overall molecular mass while maintaining a relatively compact molecular structure.
The solubility characteristics of 1-iodopropane demonstrate the compound's amphiphilic nature, with limited water solubility but excellent miscibility with organic solvents. Water solubility measures approximately 1.1 grams per liter at ambient temperature, indicating limited but measurable aqueous solubility [9] [12].
The restricted water solubility arises from the predominantly hydrophobic character of the propyl chain combined with the polarizable iodine substituent, which provides insufficient hydrophilic character to overcome the enthalpic penalty of disrupting water's hydrogen-bonded network. The slight solubility that does occur likely involves favorable enthalpy of solvation for the polar carbon-iodine bond interacting with water's dipole moment.
In contrast, 1-iodopropane exhibits complete miscibility with ethanol and diethyl ether, reflecting favorable interactions with organic solvents of similar polarity and hydrogen bonding capability [12] [13]. The compound demonstrates good solubility in chloroform and benzene, indicating compatibility with both polar and nonpolar organic media [14].
The octanol-water partition coefficient (log P) measures 2.54, indicating a strong preference for the organic phase over the aqueous phase [14]. This partition coefficient value positions 1-iodopropane as a moderately lipophilic compound with significant membrane permeability potential, consistent with its classification as an alkyl halide with balanced polar and nonpolar characteristics.
The reactivity patterns of halogenated propane derivatives demonstrate systematic trends that correlate with the electronic and steric properties of the halogen substituents. The reactivity in nucleophilic substitution reactions follows the trend: 1-iodopropane > 1-bromopropane > 1-chloropropane > 1-fluoropropane, reflecting the leaving group abilities of the respective halides [15] [16].
This reactivity trend corresponds directly to the bond dissociation energies, with the carbon-iodine bond exhibiting the lowest dissociation energy at 238 kilojoules per mole, compared to 276 kilojoules per mole for the carbon-bromine bond and 338 kilojoules per mole for the carbon-chlorine bond [17] [18]. The carbon-fluorine bond demonstrates exceptional strength at 484 kilojoules per mole, rendering 1-fluoropropane essentially unreactive under typical nucleophilic substitution conditions.
The enhanced reactivity of 1-iodopropane in bimolecular nucleophilic substitution reactions stems from the combination of the weak carbon-iodine bond and the excellent leaving group character of the iodide ion. The iodide ion's large size and high polarizability facilitate departure from the carbon center, lowering the activation energy for bond cleavage processes [16] [19].
The electronegativity differences between carbon and the halogens provide additional insight into reactivity trends. The carbon-iodine bond exhibits the smallest electronegativity difference at 0.11 units, resulting in minimal bond polarization and reduced electrophilic character at the carbon center [20]. Despite this reduced polarity, the weak bond strength and excellent leaving group properties dominate the overall reactivity profile.
The polarizability characteristics of halogenated propane derivatives demonstrate systematic increases down the halogen group, with 1-iodopropane exhibiting the highest polarizability among the series [21] [22]. This enhanced polarizability arises from iodine's large atomic radius and diffuse electron cloud, which responds readily to external electric fields and intermolecular interactions.
The increased polarizability of 1-iodopropane relative to its lighter halogen analogues manifests in stronger van der Waals interactions and enhanced London dispersion forces [23] [24]. These effects contribute to the elevated boiling point of 102.4 degrees Celsius for 1-iodopropane compared to 71.0 degrees Celsius for 1-bromopropane and 46.6 degrees Celsius for 1-chloropropane.
Bond dissociation energy trends reflect the decreasing bond strength with increasing halogen size and decreasing electronegativity. The carbon-iodine bond dissociation energy of 238 kilojoules per mole represents the weakest of the carbon-halogen bonds in the propane series [18] [25]. This weak bond strength facilitates homolytic cleavage processes and contributes to the enhanced reactivity observed in radical and ionic reaction mechanisms.
The relationship between bond length and bond strength demonstrates inverse correlation across the halogen series. The carbon-iodine bond length of 2.14 angstroms significantly exceeds the carbon-bromine bond length of 1.93 angstroms and the carbon-chlorine bond length of 1.77 angstroms [26] [27]. This extended bond length reflects the large atomic radius of iodine and contributes to the reduced orbital overlap and weakened bonding interaction.
Flammable;Irritant